N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide
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Description
“N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide” is a chemical compound with the molecular formula C10H10N4OS and a molecular weight of 234.28 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 2-[(2-Amino-6-methylpyrimidin-4-yl)sulfanyl]acetohydrazide reacted with triethyl orthoformate at a molar ratio of 1:1 to give 2-[(2-amino-6-methylpyrimidin-4-yl)sulfanyl]-N-{3-[(2-amino-6-methylpyrimidin-4-yl)sulfanylmethyl]-4H-1,2,4-triazol-4-yl}acetamide .Molecular Structure Analysis
The molecular structure of “N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide” consists of a 1,2,4-triazole ring attached to a phenyl ring via a sulfanyl group . The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms .Scientific Research Applications
Drug Discovery
The core structure of 1,2,4-triazoles, which includes the “N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide”, has been extensively utilized in drug discovery. This compound’s ability to mimic the E or Z amide bond makes it a valuable scaffold in medicinal chemistry. It has been incorporated into various drugs, such as anticonvulsants, antibiotics, and anticancer agents .
Organic Synthesis
In organic synthesis, the triazole ring serves as a versatile intermediate. The sulfanyl group in the compound can act as a nucleophile, opening up possibilities for creating complex molecules through various synthetic pathways .
Polymer Chemistry
Triazole derivatives are known for their stability and have been used in polymer chemistry to create polymers with specific properties, such as increased thermal stability or novel functionalities .
Supramolecular Chemistry
The strong dipole moment and hydrogen bonding ability of triazoles make them suitable for supramolecular chemistry applications. They can be used to design molecules that form complex structures with specific behaviors .
Bioconjugation
The compound’s reactive sulfanyl group allows for bioconjugation with biomolecules, which is useful in developing targeted drug delivery systems and diagnostic tools .
Chemical Biology
In chemical biology, triazole derivatives can be used to modify biological molecules, thereby altering their function or stability. This can be particularly useful in studying biological pathways and processes .
Fluorescent Imaging
Due to their electronic properties, triazoles can be used in fluorescent imaging to track biological processes or the distribution of drugs within the body .
Materials Science
The stability and electronic properties of triazoles also make them candidates for developing new materials with specific electronic or photonic properties .
properties
IUPAC Name |
N-[3-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-7(15)12-8-3-2-4-9(5-8)14-6-11-13-10(14)16/h2-6H,1H3,(H,12,15)(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIJEGBNIFORAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C=NNC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide |
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